(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
Overview
Description
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester typically involves the esterification of (5-Bromo-2-fluoro-phenyl)-acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products
Substitution: (5-Amino-2-fluoro-phenyl)-acetic acid methyl ester.
Reduction: (5-Bromo-2-fluoro-phenyl)-ethanol.
Oxidation: (5-Bromo-2-fluoro-phenyl)-acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated phenylacetic acid derivatives on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-acetic acid methyl ester
- (5-Fluoro-2-chloro-phenyl)-acetic acid methyl ester
- (5-Bromo-2-methyl-phenyl)-acetic acid methyl ester
Uniqueness
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTIMQBJXNRZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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